molecular formula C18H27N9 B5656820 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No. B5656820
M. Wt: 369.5 g/mol
InChI Key: IJWWVWBMDGPCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules like this one often involves multi-step reactions, starting with the formation of core structures followed by functional group modifications. For instance, molecules incorporating pyrazole and piperidine moieties are typically synthesized through nucleophilic aromatic substitution, followed by ring closure reactions and functional group transformations (Fussell et al., 2012). These processes require careful optimization to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, complemented by computational methods like DFT calculations. These analyses reveal the spatial arrangement of atoms, molecular conformations, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties. For example, studies on s-triazine derivatives incorporating similar moieties have utilized these techniques to investigate molecular packing and electronic properties (Shawish et al., 2021).

properties

IUPAC Name

1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N9/c1-4-26-10-16(14(2)23-26)9-25-7-5-15(6-8-25)18-22-21-17(24(18)3)11-27-13-19-12-20-27/h10,12-13,15H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWWVWBMDGPCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN2CCC(CC2)C3=NN=C(N3C)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

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